methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate
Description
Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate is a quinoline-derived compound featuring a leucine methyl ester moiety linked via an acetyl-thioether bridge to the quinolin-8-yl group. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological applications, including antimalarial, anticancer, and antimicrobial activities .
Properties
Molecular Formula |
C18H22N2O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(2-quinolin-8-ylsulfanylacetyl)amino]pentanoate |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)10-14(18(22)23-3)20-16(21)11-24-15-8-4-6-13-7-5-9-19-17(13)15/h4-9,12,14H,10-11H2,1-3H3,(H,20,21) |
InChI Key |
GTWQPJKWCSTINB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CSC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents . The final step involves the esterification of leucine with the quinoline-sulfanyl intermediate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, thiol reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Alkylated quinoline derivatives
Scientific Research Applications
Biological Activities
Research indicates that methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate exhibits several promising biological activities:
- Antiviral Properties : Compounds with quinoline structures are often investigated for their ability to inhibit viral replication. Preliminary studies suggest that this compound may modulate cellular processes involved in viral infections, making it a candidate for antiviral drug development.
- Anticancer Activity : Quinoline derivatives are known for their cytotoxic effects against various cancer cell lines. This compound has shown potential in inhibiting tumor growth in vitro and in vivo, particularly against melanoma and breast cancer cells .
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, particularly in conditions like traumatic brain injury and neurodegenerative diseases. The structural features of this compound may confer similar benefits .
Anticancer Studies
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:
| Cell Line | IC50 Value (µg/mL) | Observations |
|---|---|---|
| Amelanotic Melanoma (C32) | 15 | Significant growth inhibition observed |
| Triple-Negative Breast Cancer (MDA-MB-231) | 20 | Induced apoptosis in treated cells |
| Glioblastoma Multiforme (U87-MG) | 25 | Reduced cell viability |
These findings suggest that this compound could be a viable candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function . Additionally, the leucinate ester can enhance the compound’s cellular uptake and bioavailability .
Comparison with Similar Compounds
Key Observations :
- Sulfanyl vs. Chloro/Methyl Groups : The sulfanyl group in the target compound may enhance nucleophilic reactivity and metal-binding capacity compared to the chloro and methyl groups in the reference compound. This could influence interactions with biological targets, such as enzymes or receptors .
- Acetyl-Leucinate vs.
2.4 Physicochemical Properties
Notable Differences:
- The methoxy group in the reference compound contributes to π-π stacking, whereas the sulfanyl group may favor disulfide bond formation or redox activity.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Position 8 modifications (sulfanyl vs. methyl/chloro) critically influence electronic properties and target selectivity. For instance, sulfanyl groups may improve binding to cysteine proteases in parasites .
- Synthetic Challenges : The acetyl-leucinate moiety requires careful stereochemical control during synthesis, unlike the simpler methoxyaniline derivative.
Biological Activity
Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection, inflammation modulation, and possible therapeutic applications in neurodegenerative diseases. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound can be classified as an N-acyl-alpha amino acid. The presence of the quinoline moiety is significant as it may enhance the compound's ability to cross the blood-brain barrier, thus influencing its neuroactive properties.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly in models of traumatic brain injury (TBI). It has been shown to:
- Enhance Autophagy : The compound appears to stimulate autophagy, a cellular process critical for clearing damaged proteins and organelles. Increased autophagy has been linked to reduced neuronal death following TBI .
- Reduce Neuroinflammation : this compound may lower the expression of pro-inflammatory cytokines such as IL-1β, which are involved in neuroinflammatory responses. This reduction in inflammation could contribute to improved neurological outcomes .
Case Studies and Clinical Findings
Several observational studies have evaluated the efficacy of related compounds, such as N-acetyl-L-leucine, which shares structural similarities with this compound. These studies have reported:
- Improvement in Ataxic Symptoms : In patients with cerebellar ataxia treated with acetyl-DL-leucine, significant improvements were observed in motor functions without notable side effects . These findings suggest a potential for this compound to similarly enhance motor function in neurodegenerative conditions.
Efficacy in Animal Models
In animal models, particularly those simulating TBI, treatment with this compound has demonstrated:
| Outcome | Effect |
|---|---|
| Neuronal Cell Death | Reduction observed post-treatment |
| Autophagy Flux | Restoration noted in cortical tissues |
| Pro-inflammatory Cytokines | Decreased expression levels |
| Cognitive and Motor Skills | Significant improvements recorded |
These results underscore the compound's potential as a therapeutic agent for conditions associated with neuronal damage and inflammation.
Future Directions
Further research is warranted to elucidate the specific mechanisms through which this compound exerts its effects. Future studies should focus on:
- Longitudinal Clinical Trials : Assessing the long-term efficacy and safety of the compound in human subjects.
- Mechanistic Studies : Investigating the pathways involved in its neuroprotective and anti-inflammatory effects.
- Comparative Studies : Evaluating its effectiveness against existing treatments for neurodegenerative diseases.
Q & A
Q. What are the key structural features of methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate, and how do they influence its reactivity or biological interactions?
The compound integrates a quinoline core (8-substituted with a sulfanyl group), an acetyl-leucine ester moiety, and a methyl ester. The quinoline scaffold is known for π-π stacking and metal coordination, which may enhance interactions with biological targets like enzymes or DNA . The sulfanyl group introduces nucleophilic reactivity, enabling thiol-disulfide exchange or covalent binding. The leucine ester moiety contributes to lipophilicity, affecting membrane permeability and pharmacokinetics. Methodological approaches to study these interactions include X-ray crystallography (as seen in quinoline derivative analyses) and spectroscopic characterization (e.g., UV-Vis for π-system behavior) .
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?
Synthesis typically involves:
Quinoline sulfanylation : Introducing the sulfanyl group at the 8-position via nucleophilic substitution or metal-catalyzed coupling.
Acetylation of leucine methyl ester : Using activated acetyl donors (e.g., acetyl chloride) under basic conditions.
Coupling : Linking the quinoline-sulfanyl moiety to the acetyl-leucine ester via amide bond formation (e.g., EDC/HOBt).
Optimization strategies include solvent selection (methanol or DMF for solubility), temperature control (0–25°C to minimize side reactions), and purification via column chromatography or recrystallization . Evidence from quinoline imine reductions using NaBH3CN highlights the importance of pH control (~6) for efficient conversions .
Q. How can this compound be evaluated as a fluorescent probe in biological systems?
The quinoline core’s inherent fluorescence (λex/λem ~350/450 nm) can be exploited. Methodological steps include:
- Photophysical characterization : Measure quantum yield and Stokes shift in varying solvents.
- Selectivity assays : Test fluorescence response to metal ions (e.g., Zn²⁺, Cu²⁺) or biomolecules (thiols).
- Cell imaging : Use confocal microscopy to track intracellular localization. Modifying substituents (e.g., electron-withdrawing groups on quinoline) can enhance emission intensity, as demonstrated in 8-amidoquinoline derivatives .
Advanced Research Questions
Q. How can theoretical frameworks (e.g., DFT calculations) predict the interaction of this compound with enzymatic targets?
Density Functional Theory (DFT) can model electronic properties (HOMO-LUMO gaps) and binding affinities. For example:
- Docking studies : Simulate interactions with protease active sites, focusing on hydrogen bonding (quinoline N atom) and hydrophobic contacts (leucine side chain).
- Molecular dynamics (MD) : Assess stability of ligand-enzyme complexes over time.
Evidence from quinoline-based drug design emphasizes aligning computational predictions with experimental IC50 values to validate models .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. A systematic approach includes:
- Replication : Repeat assays under standardized conditions (e.g., ATPase inhibition at pH 7.4, 37°C).
- Analytical validation : Use HPLC-MS to confirm compound purity (>95%) and quantify degradation products.
- Meta-analysis : Compare data across studies while controlling for variables like cell line specificity or solvent effects. This aligns with principles for resolving methodological conflicts in multi-laboratory studies .
Q. What advanced separation techniques (e.g., membrane technologies) are suitable for isolating this compound from complex reaction mixtures?
Membrane-based separation (e.g., nanofiltration) or High-Performance Countercurrent Chromatography (HPCCC) can achieve high purity. Key parameters:
Q. How can process control and simulation improve the scalability of methyl N-[(quinolin-8-ylsucanyl)acetyl]leucinate synthesis?
Implement Quality-by-Design (QbD) principles:
- Critical Process Parameters (CPPs) : Monitor temperature (±2°C), stirring rate (≥500 rpm), and reagent stoichiometry.
- In-line analytics : Use PAT tools (e.g., FTIR probes) to track reaction progress in real time.
- Scale-up simulation : Apply Aspen Plus® to model heat transfer and mixing efficiency. CRDC subclass RDF2050108 underscores the role of simulation in reducing batch-to-batch variability .
Q. What methodological flaws should be considered when designing photostability studies for this compound?
Common pitfalls include:
- Light source inconsistency : Use calibrated UV lamps (e.g., 365 nm, 1.5 mW/cm²) per ICH Q1B guidelines.
- Sample thickness : Ensure uniform thin-film preparation to avoid inner-filter effects.
- Control experiments : Compare degradation rates in dark vs. light-exposed samples. Evidence from photodegradation studies on 8-hydroxyquinoline derivatives recommends HPLC-DAD for quantifying degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
